molecular formula C20H18N4O3 B6526018 5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide CAS No. 943821-01-0

5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide

Cat. No. B6526018
CAS RN: 943821-01-0
M. Wt: 362.4 g/mol
InChI Key: AMLAYJQEPMEADN-UHFFFAOYSA-N
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Description

The compound “5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups including a furan ring, an imidazole ring, an oxazole ring, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring might be introduced using a method similar to the Paal-Knorr synthesis . The imidazole ring could potentially be synthesized using a method involving a 2-aminobenzylamine and an α-halo ketone . The oxazole ring and the carboxamide group could be introduced in later steps .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the stability of the molecule and could potentially influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the carboxamide group. For example, the furan ring is aromatic and relatively stable, but can be reactive under certain conditions . The imidazole ring is also aromatic and can act as a base, potentially reacting with acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could potentially increase its stability and solubility in certain solvents .

properties

IUPAC Name

5-(furan-2-yl)-N-[3-(2-phenylimidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-20(16-14-18(27-23-16)17-8-4-13-26-17)22-9-5-11-24-12-10-21-19(24)15-6-2-1-3-7-15/h1-4,6-8,10,12-14H,5,9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLAYJQEPMEADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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